4'-Azetidinomethyl-3,5-difluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Azetidinomethyl-3,5-difluorobenzophenone is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of 287.31 g/mol . It is characterized by the presence of an azetidine ring attached to a benzophenone core, which is further substituted with two fluorine atoms at the 3 and 5 positions. This compound is primarily used in research and experimental applications .
Preparation Methods
The synthesis of 4’-Azetidinomethyl-3,5-difluorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 3 and 5 positions of the benzophenone core. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Azetidine Ring: The final step involves the attachment of the azetidine ring to the benzophenone core.
Chemical Reactions Analysis
4’-Azetidinomethyl-3,5-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Azetidinomethyl-3,5-difluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3,5-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorine atoms contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4’-Azetidinomethyl-3,5-difluorobenzophenone can be compared with other similar compounds, such as:
4’-Azetidinomethyl-3,5-dichlorobenzophenone: Similar structure but with chlorine atoms instead of fluorine. The presence of chlorine atoms can lead to different chemical reactivity and biological activity.
4’-Azetidinomethyl-3,5-dibromobenzophenone: Similar structure but with bromine atoms instead of fluorine. Bromine atoms can also influence the compound’s properties differently.
4’-Azetidinomethyl-3,5-dimethylbenzophenone: Similar structure but with methyl groups instead of fluorine.
The uniqueness of 4’-Azetidinomethyl-3,5-difluorobenzophenone lies in the presence of the fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXUTJJGCSMSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642828 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-07-8 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.